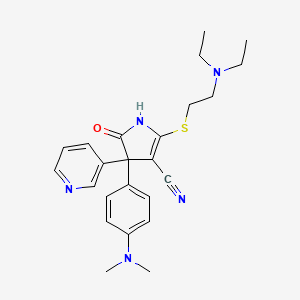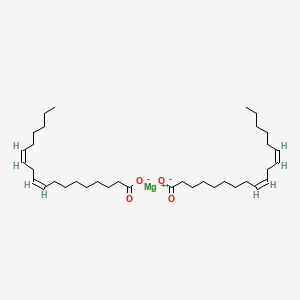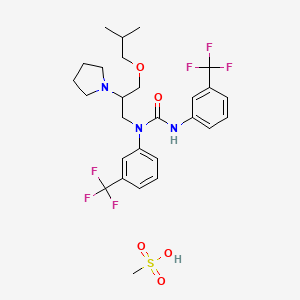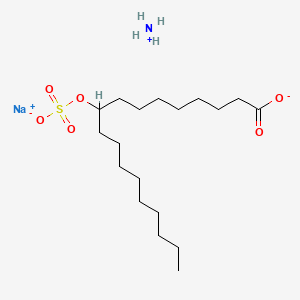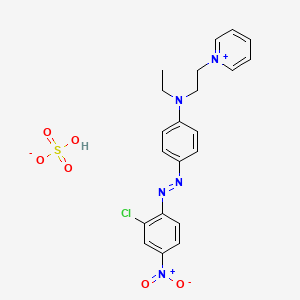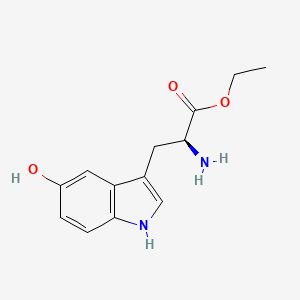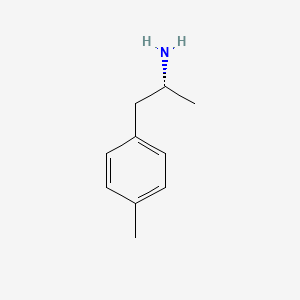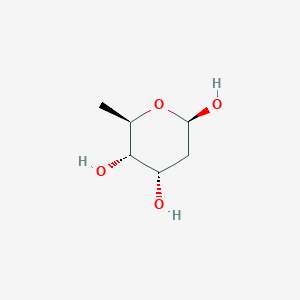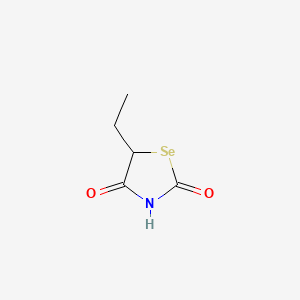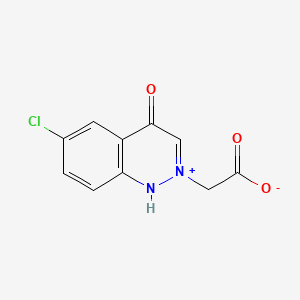
Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt is a complex organic compound that belongs to the cinnolinium family This compound is characterized by its unique structure, which includes a cinnolinium core with various functional groups attached, such as a carboxymethyl group, a chlorine atom, and a hydroxyl group The inner salt form indicates that the compound exists in a zwitterionic state, where both positive and negative charges are present within the same molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt typically involves a multi-step process. One common method includes the Rh(III)-catalyzed cascade oxidative coupling/cyclization reactions . This method involves the use of rhodium catalysts to facilitate the formation of the cinnolinium core through oxidative coupling and cyclization of appropriate precursors. The reaction conditions often include the use of oxidizing agents and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially modifying its biological activity.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed in reduction reactions.
Solvents: Reactions are often carried out in solvents such as dichloromethane, ethanol, or water, depending on the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various substituted cinnolinium compounds.
Scientific Research Applications
Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may interact with mitochondrial pathways, leading to apoptosis in cancer cells through the generation of reactive oxygen species . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzo[c]cinnolinium salts: These compounds share a similar cinnolinium core but differ in their functional groups and overall structure.
3-carboxy-2-(quinolinium-1-ylmethyl)propanoate: This compound has a similar inner salt structure but with different substituents.
Uniqueness
Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
158631-53-9 |
|---|---|
Molecular Formula |
C10H7ClN2O3 |
Molecular Weight |
238.63 g/mol |
IUPAC Name |
2-(6-chloro-4-oxo-1H-cinnolin-2-ium-2-yl)acetate |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-1-2-8-7(3-6)9(14)4-13(12-8)5-10(15)16/h1-4H,5H2,(H-,12,14,15,16) |
InChI Key |
OMQOSAQYIWUJKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=[N+](N2)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




